molecular formula C17H16BrN3O5 B4139852 N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide

N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide

Cat. No.: B4139852
M. Wt: 422.2 g/mol
InChI Key: AIZPWPHOYFYISD-UHFFFAOYSA-N
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Description

N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromo-substituted phenoxy group, a nitrobenzohydrazide moiety, and an acetyl linkage. This compound is of interest due to its unique chemical structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide typically involves multiple steps:

    Formation of 4-bromo-2,6-dimethylphenoxyacetic acid: This can be achieved by reacting 4-bromo-2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The phenoxyacetic acid derivative is then acetylated using acetic anhydride to form the corresponding acetyl compound.

    Hydrazide Formation: The acetylated compound is reacted with hydrazine hydrate to form the hydrazide.

    Nitration: Finally, the hydrazide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of azides or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions or as a precursor for bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the bromo and acetyl groups could influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide
  • N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide

Uniqueness

N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide is unique due to the presence of both a nitro group and a bromo-substituted phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[2-(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O5/c1-10-7-12(18)8-11(2)16(10)26-9-15(22)19-20-17(23)13-5-3-4-6-14(13)21(24)25/h3-8H,9H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZPWPHOYFYISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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